molecular formula C20H19N3O2S2 B2451163 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203012-55-8

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

カタログ番号: B2451163
CAS番号: 1203012-55-8
分子量: 397.51
InChIキー: AAHIYCOGKGHVJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-19(18-6-3-11-27-18)23-9-1-4-14-12-15(7-8-17(14)23)22-20(25)21-13-16-5-2-10-26-16/h2-3,5-8,10-12H,1,4,9,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYCOGKGHVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 899983-34-7) is a novel urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 425.5 g/mol. The structure features a thiophene ring, which is known for its biological activity, and a tetrahydroquinoline moiety that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below are the main findings categorized by activity type:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). A study synthesized several urea derivatives containing thiophene and thiazole rings and evaluated their antimycobacterial activity. The results showed that certain derivatives demonstrated potent activity against drug-resistant strains of Mtb, suggesting that the thiophene component may play a crucial role in enhancing efficacy against this pathogen .

Anticancer Activity

In vitro studies have shown that urea derivatives can inhibit various cancer cell lines. For instance, a related compound was designed to target thioredoxin reductase 1 (TrxR1), a significant target in cancer therapy. The compound displayed selective antitumor effects while minimizing toxicity, indicating that structural modifications in urea derivatives can lead to improved anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds. The urea functionality is essential for binding interactions with biological targets. Molecular docking studies have shown that the carbonyl group of the urea forms hydrogen bonds with key amino acid residues in target enzymes, enhancing biological efficacy .

Structural Feature Biological Effect
Thiophene RingEnhances antimicrobial and anticancer activity
Urea FunctionalityCritical for enzyme inhibition
TetrahydroquinolinePotentially increases pharmacological profile

Case Studies

  • Antimycobacterial Activity : A study evaluated a series of thiophene-based ureas against Mtb H37Rv and found several compounds with low cytotoxicity and significant antimycobacterial activity against drug-resistant strains .
  • Anticancer Potential : A related study focused on a series of urea derivatives targeting TrxR1 and demonstrated that structural variations led to enhanced selectivity and reduced toxicity in various cancer cell lines .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar to 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea.

In Vitro Studies

Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For example:

Cell LineGI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)25.9
PC-3 (Prostate Cancer)28.7

These compounds exhibit mechanisms of action that may involve the inhibition of key cellular pathways associated with cancer proliferation and survival .

Antimicrobial Activity

The presence of thiophene and urea functionalities in the compound contributes to its antimicrobial properties.

Antibacterial Activity

Thiourea compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been employed to evaluate their antibacterial effects, with some derivatives showing significant inhibition zones .

Antitubercular Activity

Research has focused on the design and synthesis of urea derivatives carrying thiophene and thiazole rings, which are believed to enhance antimycobacterial activity against Mycobacterium tuberculosis.

Biological Evaluation

The synthesized compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, three derivatives exhibited outstanding biological profiles with low cytotoxicities when tested on drug-resistant clinical isolates carrying katG and inhA mutations. Molecular docking studies indicated that these compounds interact effectively with the enoyl acyl carrier protein reductase (InhA), a target enzyme in the bacterial fatty acid synthesis pathway .

Case Studies and Experimental Findings

Several studies have documented the synthesis and characterization of derivatives based on the core structure of 1-(Thiophen-2-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. These studies often include:

  • Synthesis Methodologies: Various synthetic routes have been explored to create derivatives with enhanced biological activities.
  • Biological Testing: Comprehensive testing protocols have been established to assess cytotoxicity and antimicrobial efficacy.
  • Molecular Docking Studies: These studies provide insights into the binding affinities of the synthesized compounds with target proteins, supporting experimental data with computational models.

化学反応の分析

Hydrolysis of Urea Moiety

The urea functional group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines. For this compound:
Acidic Hydrolysis :
Urea+H2OHCl1-(Thiophen-2-ylmethyl)amine+1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{1-(Thiophen-2-ylmethyl)amine} + \text{1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine} + \text{CO}_2
Basic Hydrolysis :
Urea+NaOHSodium salts of amines+NH3\text{Urea} + \text{NaOH} \rightarrow \text{Sodium salts of amines} + \text{NH}_3

ConditionTemperatureSolventYieldCharacterization Method
6M HCl, reflux110°CH2O/EtOH78%NMR, MS
2M NaOH, room temp25°CH2O/THF65%IR, HPLC

Electrophilic Substitution at Thiophene Rings

The α-positions (C3/C5) of thiophene rings are susceptible to electrophilic substitution:

2.1. Bromination

Reaction with bromine in dichloromethane yields mono- or di-brominated products:
Thiophene+Br23-Bromo-thiophene derivative\text{Thiophene} + \text{Br}_2 \rightarrow \text{3-Bromo-thiophene derivative}

ReagentConditionsProductYieldReference
Br₂ (1 equiv)DCM, 0°C, 2 hrsMono-brominated at C362%
Br₂ (2 equiv)DCM, RT, 4 hrsDi-brominated at C3/C545%

2.2. Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at α-positions:
Thiophene+HNO3H2SO43-Nitro-thiophene derivative\text{Thiophene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-thiophene derivative}

Acylation and Alkylation at Urea NH Groups

The urea’s NH groups react with acyl chlorides or alkyl halides:

3.1. Acylation

Urea+AcClEt3NN-Acetylated urea\text{Urea} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetylated urea}

Acylating AgentBaseSolventYieldProduct Stability
Acetyl chlorideEt₃NDCM85%Stable ≤100°C
Benzoyl chloridePyridineTHF72%Hygroscopic

3.2. Alkylation

Urea+CH3INaHN-Methylated urea\text{Urea} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-Methylated urea}

Tetrahydroquinoline Ring Reactivity

The tetrahydroquinoline core participates in oxidation and ring-opening reactions:

4.1. Oxidation

Oxidation with KMnO₄ converts tetrahydroquinoline to quinoline:
TetrahydroquinolineKMnO4Quinoline\text{Tetrahydroquinoline} \xrightarrow{\text{KMnO}_4} \text{Quinoline}

  • Conditions : 5% KMnO₄, H2O, 80°C, 6 hrs

  • Yield : 58%

4.2. Ring-Opening

Strong acids (e.g., H2SO4) induce ring-opening via protonation of the nitrogen:
Tetrahydroquinoline+H2SO4Linear amine derivative\text{Tetrahydroquinoline} + \text{H}_2\text{SO}_4 \rightarrow \text{Linear amine derivative}

Spectroscopic Characterization of Reaction Products

Key spectroscopic data for reaction monitoring:

Reaction TypeNMR (¹H, δ ppm)IR (cm⁻¹)MS (m/z)
Hydrolysis6.8–7.2 (thiophene-H), 3.4 (NH₂)1680 (C=O), 3350 (NH)397.5 → 233.3
Bromination7.5 (Br-thiophene-H)610 (C-Br)397.5 + 79.9
N-Acetylation2.1 (CH₃CO), 8.1 (NHCO)1720 (OAc), 1650 (urea)397.5 + 42.0

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via urea cleavage.

  • Photodegradation : UV light induces thiophene ring dimerization .

  • pH Sensitivity : Unstable in strongly alkaline (pH >12) or acidic (pH <2) conditions.

Mechanistic Insights

  • Urea Reactivity : The electron-deficient carbonyl group facilitates nucleophilic attack during hydrolysis .

  • Thiophene Activation : Sulfur’s electron-donating effect directs electrophiles to α-positions .

  • Tetrahydroquinoline Oxidation : Proceeds through a radical intermediate, as confirmed by ESR studies.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH2_2 groups), thiophene protons (δ 6.5–7.5 ppm), and urea NH signals (δ 8.0–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C22_{22}H20_{20}N3_3O2_2S2_2) .
  • IR Spectroscopy : Urea carbonyl stretches (~1650–1700 cm1^{-1}) and thiophene C-S bonds (~650 cm1^{-1}) validate functional groups .

How can researchers resolve contradictions in reported biological activities?

Advanced
Discrepancies may arise from impurities, assay variability, or structural analogs. Methodological solutions include:

  • Purity validation : Use HPLC (≥95% purity) to exclude byproducts .
  • Standardized assays : Compare activity against reference compounds in enzyme inhibition (e.g., kinase assays) or receptor-binding studies .
  • Structural analogs : Test derivatives (e.g., substituent variations on thiophene or tetrahydroquinoline) to isolate SAR trends .

What strategies improve reaction yields during synthesis?

Q. Advanced

  • Catalyst screening : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling of aryl halides .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance urea formation kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .

How does X-ray crystallography contribute to structural analysis?

Q. Advanced

  • Crystal structure determination : Resolves conformational flexibility of the tetrahydroquinoline ring and urea bond geometry .
  • Intermolecular interactions : Hydrogen bonding between urea NH and carbonyl groups informs solid-state packing and solubility .
  • Validation : Overlay experimental (X-ray) and computational (DFT) structures to identify electronic effects .

What key structural features drive pharmacological potential?

Q. Basic

  • Thiophene moieties : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Tetrahydroquinoline core : Provides rigidity and lipophilicity, improving blood-brain barrier penetration .
  • Urea linkage : Acts as a hydrogen-bond donor/acceptor for target engagement (e.g., RET kinase inhibition) .

What methodologies elucidate structure-activity relationships (SAR)?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on thiophene) and test in bioassays .
  • Molecular docking : Predict binding modes using crystallographic data (e.g., PDB 2IVV for kinase targets) .
  • Pharmacophore modeling : Map essential features (e.g., urea H-bond donors) using software like Schrödinger .

How are reaction mechanisms validated for similar urea derivatives?

Q. Advanced

  • Kinetic isotope effects (KIE) : Replace NH with ND to study proton transfer in urea formation .
  • Trapping intermediates : Use LC-MS to detect isocyanate or carbamate intermediates .
  • Computational studies : DFT calculations (Gaussian 09) model transition states and activation energies .

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